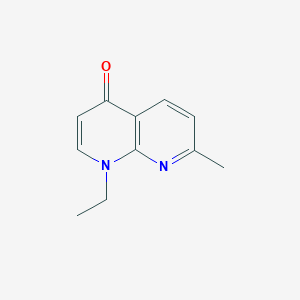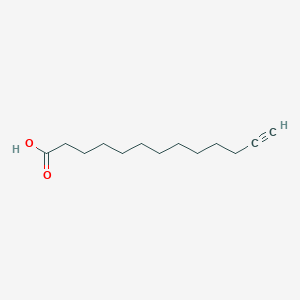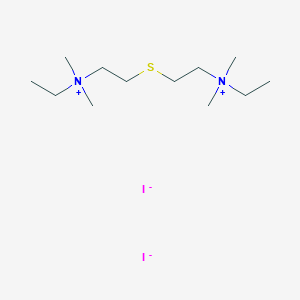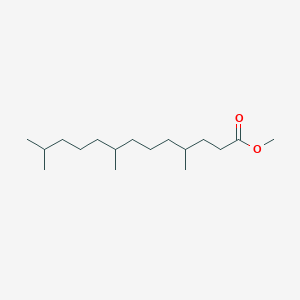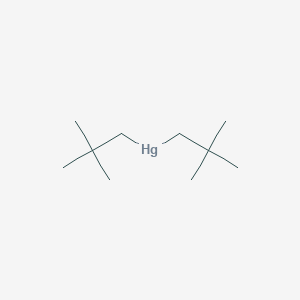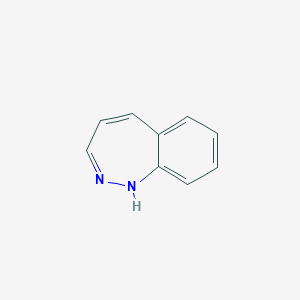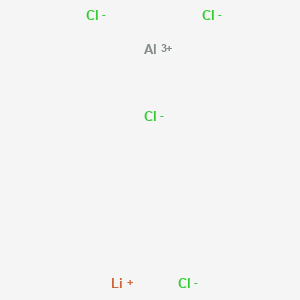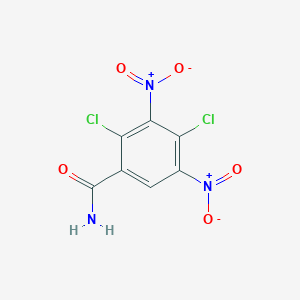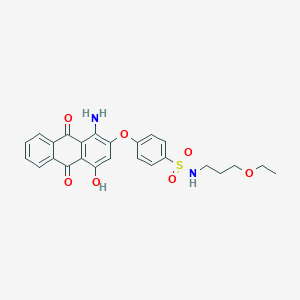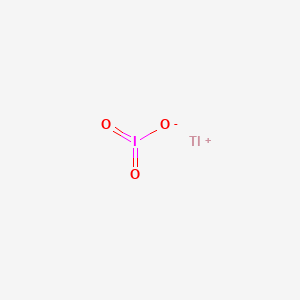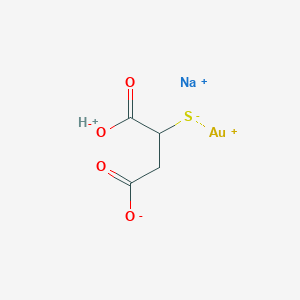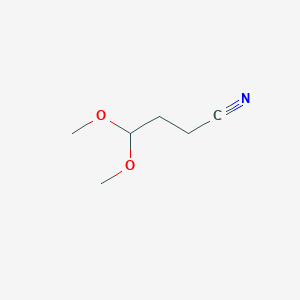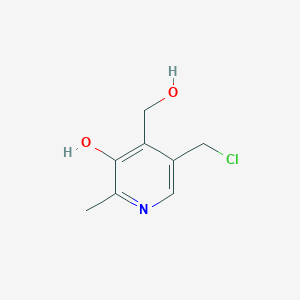
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a hydroxyl group, a chloromethyl group, and a methyl group attached to the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation of 4-picoline or isonicotinic acid. These methods are preferred due to their high yield and cost-effectiveness .
化学反应分析
Types of Reactions
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine carboxaldehyde.
Reduction: Formation of pyridinemethanol derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Pyridinemethanol: Lacks the chloromethyl and methyl groups, making it less reactive in certain chemical reactions.
5-Chloromethyl-2-methylpyridine: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
3-Hydroxy-2-methylpyridine: Lacks the chloromethyl group, limiting its use in substitution reactions.
Uniqueness
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of all three functional groups (hydroxyl, chloromethyl, and methyl) on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
属性
IUPAC Name |
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5-8(12)7(4-11)6(2-9)3-10-5/h3,11-12H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHRNXIPTYGEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161176 |
Source


|
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13983-22-7 |
Source


|
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
